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Compound of Interest

Compound Name: 4-Fluoro-2-nitroaniline

Cat. No.: B1293508

L  Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. The

document is intended for researchers, scientists, and professionals in drug development,
offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside relevant experimental protocols.

Molecular Structure and Properties

4-Fluoro-2-nitroaniline is an aromatic amine with the chemical formula CeHsFN202 and a

molecular weight of 156.11 g/mol . Its structure consists of a benzene ring substituted with a

fluorine atom, a nitro group, and an amino group.

Property Value

IUPAC Name 4-Fluoro-2-nitroaniline
CAS Number 364-78-3

Molecular Formula CeHsFN202

Molecular Weight 156.11 g/mol

Melting Point 90-94 °C

Spectroscopic Data
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The following sections present the available spectroscopic data for 4-Fluoro-2-nitroaniline,
crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 4-Fluoro-2-nitroaniline, both *H and 13C NMR provide key insights into its chemical
environment. A comprehensive study of the NMR spectra of various fluoronitroanilines,
including 4-Fluoro-2-nitroaniline, has been conducted, and the spectra have been fully
assigned.

Table 1: NMR Spectroscopic Data for 4-Fluoro-2-nitroaniline
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Note: Specific, experimentally verified chemical shifts and coupling constants for 4-Fluoro-2-
nitroaniline are reported in the publication "Multinuclear magnetic resonance studies of
fluoronitroanilines." Researchers should refer to this source for precise data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Fluoro-2-nitroaniline is expected to show characteristic absorption bands for its
amine, nitro, and fluoro-aromatic moieties.

Table 2: IR Spectroscopic Data for 4-Fluoro-2-nitroaniline

Wavenumber (cm~12) Intensity Assignment

3400 - 3250 Medium N-H stretch (primary amine)
1650 - 1580 Medium N-H bend (primary amine)
1570 - 1490 Strong Asymmetric NOz2 stretch
1390 - 1300 Strong Symmetric NO:z stretch
1200 - 1000 Strong C-F stretch

~1600 and ~1475 Medium-Strong C=C stretch (aromatic ring)

Note: The exact peak positions can vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Fluoro-2-nitroaniline, electron ionization (El) is a common method.

Table 3: Mass Spectrometry Data for 4-Fluoro-2-nitroaniline
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miz Relative Intensity Assighment

156 High Molecular lon [M]*

126 Moderate [M - NOJ*

110 Moderate [M - NO2]* or [M - H2NOJ*
83 High Fragmentation product

Data sourced from the NIST WebBook and PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation:

Accurately weigh 10-20 mg of 4-Fluoro-2-nitroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean vial.

Transfer the solution to a 5 mm NMR tube using a pipette.

Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e Techniques: Standard *H and 3C{*H} pulse programs are used. For 13C NMR, a larger
number of scans may be required to achieve a good signal-to-noise ratio.

» Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).
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FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 4-Fluoro-2-nitroaniline with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the mixture into a pellet die.

e Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the
spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample compartment should be collected prior to sample analysis.

Mass Spectrometry (Electron lonization)

Sample Introduction:

o A small amount of 4-Fluoro-2-nitroaniline is introduced into the mass spectrometer, often
via a direct insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized by heating in a high vacuum environment.
lonization and Analysis:

« lonization Method: The gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 4-Fluoro-2-nitroaniline.
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Caption: General workflow for spectroscopic analysis of 4-Fluoro-2-nitroaniline.

Relationship of Spectroscopic Data to Molecular
Structure

This diagram illustrates how each spectroscopic technique provides unique information about
the structure of 4-Fluoro-2-nitroaniline.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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